N-[2-chloro-5-(piperidin-1-ylsulfonyl)phenyl]-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
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Overview
Description
N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a chlorinated aromatic ring, a piperidine sulfonyl group, and a cyclopenta[c]chromen moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of a suitable aromatic precursor to introduce the chlorine atom at the desired position.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the aromatic ring with piperidine-1-sulfonyl chloride under basic conditions.
Synthesis of the Cyclopenta[c]chromen Intermediate: The cyclopenta[c]chromen moiety is synthesized separately through a series of cyclization and oxidation reactions.
Coupling Reaction: The final step involves coupling the chlorinated aromatic intermediate with the cyclopenta[c]chromen intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: This compound shares the piperidine sulfonyl group but differs in the aromatic and acetamide moieties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Similar in having a sulfonyl group attached to an aromatic ring, but with different substituents.
Uniqueness
N-[2-CHLORO-5-(PIPERIDINE-1-SULFONYL)PHENYL]-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE is unique due to its combination of a chlorinated aromatic ring, a piperidine sulfonyl group, and a cyclopenta[c]chromen moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H27ClN2O6S |
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Molecular Weight |
531.0 g/mol |
IUPAC Name |
N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C26H27ClN2O6S/c1-16-23(11-9-19-18-6-5-7-20(18)26(31)35-25(16)19)34-15-24(30)28-22-14-17(8-10-21(22)27)36(32,33)29-12-3-2-4-13-29/h8-11,14H,2-7,12-13,15H2,1H3,(H,28,30) |
InChI Key |
OSSIXWCCSPFZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4=C(C=CC(=C4)S(=O)(=O)N5CCCCC5)Cl |
Origin of Product |
United States |
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